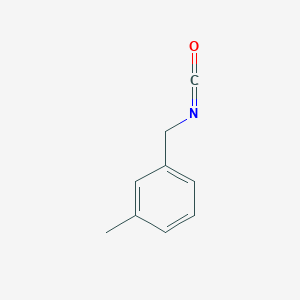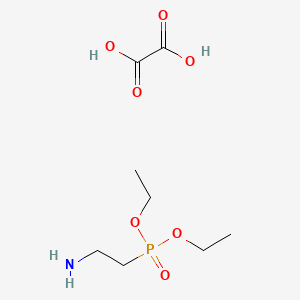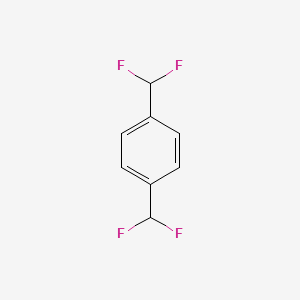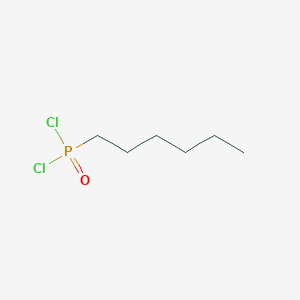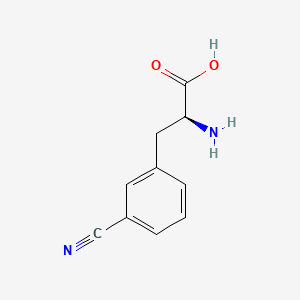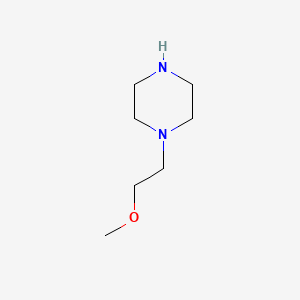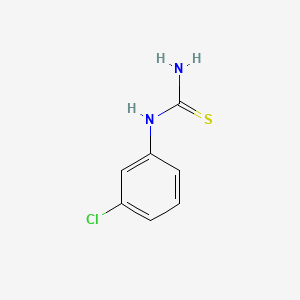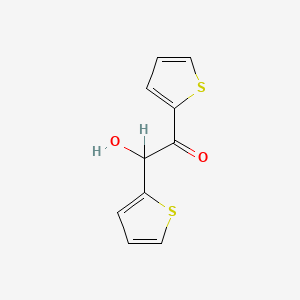
Copper(I) Trifluoromethanethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) Trifluoromethanethiolate, commonly referred to as CuTf, is an organometallic compound composed of copper, sulfur, and trifluoromethane. It is a versatile reagent that has been used in a variety of applications within the laboratory, ranging from organic synthesis to biochemistry.
Scientific Research Applications
Synthesis of Trifluoromethyl Aryl Sulfides
Copper(I) trifluoromethanethiolate has been utilized in the synthesis of trifluoromethyl aryl sulfides. Adams et al. (2000) demonstrated that it reacts with diazonium salts containing electron-withdrawing groups to yield these sulfides in high yield. This process includes diazotization and trifluoromethylthiolation directly from anilines, indicating a streamlined approach for producing these compounds (Adams, Goddard, Clark, & Macquarrie, 2000).
One-Pot Synthesis of Benzoxathioles
Zhang et al. (2018) explored a copper-mediated one-pot synthesis approach using trifluoromethanethiolate for producing 2,2-difluoro-1,3-benzoxathioles. This method involves an intermolecular addition followed by intramolecular C-S coupling, showcasing its compatibility with various substrates and its applicability for late-stage difluoromethylenation of complex drug-like molecules (Zhang, Chen, & Weng, 2018).
Click Chemistry in Drug Discovery
Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, where copper(I) compounds, including trifluoromethanethiolates, are used for the 1,2,3-triazole formation from azides and terminal acetylenes. This method is significant for its reliability and specificity, and the resulting triazole products have significant biological interaction potentials (Kolb & Sharpless, 2003).
Copper-Mediated Trifluoromethylthiolation
Wang, Tu, and Weng (2014) synthesized a Copper(I) trifluoromethylthiolate complex for the nucleophilic trifluoromethylthiolation of allylic bromides. This method demonstrates tolerance for various functional groups, expanding the scope of trifluoromethylthioether synthesis (Wang, Tu, & Weng, 2014).
Mechanism of Action
Target of Action
Copper(I) Trifluoromethanethiolate, with the chemical formula CuSCF3 , is primarily used in organic synthesis . Its primary targets are organic compounds where it introduces the -SCF3 group .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylthiolation . This process involves the reaction of this compound with diazonium salts containing electron-withdrawing groups to yield the corresponding trifluoromethyl aryl sulfides .
Result of Action
The primary result of this compound’s action is the introduction of the -SCF3 group into organic compounds . This can significantly alter the properties of the target compound, including its reactivity, stability, and potential biological activity.
Action Environment
This compound is sensitive to air and heat . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to air . It is typically stored under inert gas at temperatures between 0-10°C to maintain its stability .
properties
IUPAC Name |
copper(1+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLDZVXWYCMMP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Cu+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371554 |
Source


|
| Record name | Copper(I) Trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3872-23-9 |
Source


|
| Record name | Copper(I) Trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3872-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of Copper(I) Trifluoromethanethiolate in organic synthesis?
A1: this compound serves as a valuable reagent for introducing the trifluoromethylthio (SCF3) group into aromatic compounds. [, ] This is particularly useful because the SCF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable modification in drug discovery and materials science.
Q2: How does this compound facilitate the introduction of the trifluoromethylthio group?
A2: Research suggests that this compound acts as a nucleophilic source of trifluoromethanethiolate. [] It readily reacts with diazonium salts, even those derived from anilines with electron-withdrawing groups, to yield the corresponding trifluoromethyl aryl sulfides. [] This reaction offers a simple and efficient pathway to access these valuable compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




